1-(6-Azidohexyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione is an organic compound that features an azide group attached to a hexyl chain, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Hexyl Azide: The starting material, 6-bromohexane, is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to form 6-azidohexane.
Attachment to Pyrrole-2,5-dione: The 6-azidohexane is then reacted with maleimide (pyrrole-2,5-dione) under mild conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) salts and alkyne substrates under mild conditions.
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
1,2,3-Triazoles: Formed from CuAAC reactions.
Amines: Formed from the reduction of the azide group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex molecules.
Materials Science: Employed in the fabrication of functional polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential in drug development and bioconjugation.
Bioconjugation: Utilized in the labeling of biomolecules through click chemistry.
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione primarily involves its azide group, which can undergo various chemical transformations:
CuAAC Reactions: The azide group reacts with alkynes in the presence of copper(I) to form stable triazole rings.
Reduction: The azide group is reduced to an amine, which can further participate in biochemical interactions.
Substitution: The azide group can be replaced by other functional groups, altering the compound’s properties and interactions.
Comparison with Similar Compounds
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione can be compared with other azidoalkyl compounds:
6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Similar in having an azidohexyl chain but differs in the attached functional group.
γ-[(6-Azidohexyl)-imido]-ATP: Contains an azidohexyl chain attached to an ATP molecule, used in biochemical studies.
Poly[(9,9-bis(6-azidohexyl)-9H-fluorene)-alt-(9-(4-(1,2,2-triphenylvinyl)phenyl)-9H-carbazole)]: A polymer with azidohexyl side chains, used in materials science.
Properties
CAS No. |
1010386-65-8 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(6-azidohexyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H14N4O2/c11-13-12-7-3-1-2-4-8-14-9(15)5-6-10(14)16/h5-6H,1-4,7-8H2 |
InChI Key |
MPCNERILHIJENI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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